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Compound of Interest

Compound Name: 2,6-Difluoro-4-iodopyridine

Cat. No.: B3025417

An In-Depth Technical Guide to 2,6-Difluoro-4-iodopyridine (CAS: 685517-71-9) for
Advanced Chemical Synthesis

Introduction

2,6-Difluoro-4-iodopyridine is a specialized heterocyclic aromatic compound that has
emerged as a critical building block in modern organic synthesis. Its unique trifunctional nature
—a pyridine core, electron-withdrawing fluorine atoms, and a reactive carbon-iodine bond—
makes it an invaluable precursor for developing complex molecules, particularly in the
pharmaceutical and agrochemical industries.[1] The fluorine atoms at the 2 and 6 positions
significantly modulate the electronic properties of the pyridine ring, enhancing its stability and
influencing its reactivity, while the iodine atom at the 4-position serves as a versatile handle for
a wide array of synthetic transformations.[1]

This guide, intended for researchers and drug development professionals, provides a
comprehensive overview of 2,6-Difluoro-4-iodopyridine, covering its chemical identity,
synthesis, and applications, grounded in established scientific principles and methodologies.

Chemical Structure:
e |IUPAC Name: 2,6-difluoro-4-iodopyridine[2]

« CAS Number: 685517-71-9[1][3][4][5]
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e Structure:

Part 1: Physicochemical and Spectroscopic Profile

Precise characterization is the bedrock of reproducible science. The identity and purity of 2,6-
Difluoro-4-iodopyridine are typically confirmed through a combination of physical property
measurements and spectroscopic analysis.

Physicochemical Properties

The key properties of 2,6-Difluoro-4-iodopyridine are summarized below. These data are
essential for reaction planning, safety assessment, and regulatory compliance.
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Property Value Source(s)
CAS Number 685517-71-9 [3][5]
Molecular Formula CsHz2F2IN [31[5]
Molecular Weight 240.98 g/mol [21[31[5]

Physical Form

Colorless or white to yellow to

brown solid or liquid

Melting Point 78-80 °C [6][7]
Purity Typically =297% or 298% [3]
SMILES IC1=CC(F)=NC(F)=C1 [3][8]
AXPNCSVJCFXRBC-
InChl Key [2]
UHFFFAOYSA-N
Keep in a dark place, under an
Storage

inert atmosphere, at 2-8°C

Topological Polar Surface Area
(TPSA)

12.89 A2

[3]

logP

1.9644

[3]

Spectroscopic Data for Structural Verification
Spectroscopic analysis provides an unambiguous fingerprint of the molecule. The following
data are characteristic of 2,6-Difluoro-4-iodopyridine.[6][7]

« 1H NMR (400 MHz, CDCls): & 7.22 (t, 2H, J=1.2 Hz)

o Expert Insight: The single triplet signal corresponds to the two equivalent protons at the C3
and C5 positions of the pyridine ring. The small coupling constant (J=1.2 Hz) is indicative
of a 4J (meta) coupling to the adjacent fluorine atoms.

e 13C NMR (100 MHz, CDCls): 6 161.1 (dd, J=250, 16 Hz, 2C), 115.6 (dd, J=24, 10 Hz, 2C),
110.3
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o Expert Insight: The large coupling constant (J=250 Hz) for the signal at 161.1 ppm is
characteristic of a direct 1J C-F coupling, confirming the attachment of fluorine to these
carbons (C2 and C6). The signal at 110.3 ppm corresponds to the iodine-bearing carbon
(C4).

e 1F NMR (376 MHz, CDCIs): 6 -68.1

o Expert Insight: This singlet in the °F spectrum confirms the chemical equivalence of the
two fluorine atoms.

e GC-MS (m/z): Calculated for CsHzFzIN [M*]: 241, Found: 241

o Expert Insight: The mass spectrum confirms the molecular weight of the compound,
providing definitive evidence of its elemental composition.

Part 2: Synthesis Protocol and Mechanistic
Rationale

2,6-Difluoro-4-iodopyridine can be synthesized via a directed ortho-metalation pathway. The
following protocol is adapted from established procedures.[6][7] This self-validating workflow
includes in-process controls and a logical reaction design to ensure a high yield of the target
compound.

Experimental Protocol: Synthesis from 2,6-Difluoro-3-
iodopyridine
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Reagent Preparation
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Caption: Workflow for the synthesis of 2,6-Difluoro-4-iodopyridine.
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Step-by-Step Methodology:

o LDA Generation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon),
add anhydrous tetrahydrofuran (THF, 2 mL) and diisopropylamine (1.30 mL, 4.15 mmol).
Cool the solution to -78°C using a dry ice/acetone bath. Slowly add n-butyllithium (1.66 mL of
a 2.5 M solution in hexane, 4.15 mmol) dropwise. Allow the resulting solution to stir for 25
minutes at -78°C to ensure complete formation of lithium diisopropylamide (LDA).

o Causality: LDA is used as a strong, non-nucleophilic base. The low temperature of -78°C
is critical to maintain the stability of the base and the subsequent organolithium
intermediates.

e Reaction: Add a solution of 2,6-difluoro-3-iodopyridine (1.00 g, 4.15 mmol) in anhydrous THF
(5 mL) dropwise to the LDA solution via cannula.

e Incubation: Maintain the reaction mixture at -78°C and stir for 12 hours.

o Causality: The extended reaction time at low temperature allows for the deprotonation at
the 4-position and subsequent rearrangement to the more thermodynamically stable 4-
iodo isomer.

e Quenching: Add a solution of water (0.2 mL, 11 mmol) in THF (2 mL) to the reaction mixture.
Allow the mixture to slowly warm to room temperature over 1 hour.

o Causality: The quench protonates any remaining anionic species, terminating the reaction.

o Workup: Wash the mixture with a 10% aqueous solution of sodium thiosulfate (NazSOs, 5
mL) to remove any unreacted iodine. Extract the aqueous layer with ethyl acetate (3 x 50
mL).

« Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSOa),
filter, and concentrate under reduced pressure.

o Crystallization: Purify the crude product by crystallization from hexane to yield 2,6-difluoro-
4-iodopyridine as colorless crystals (Typical yield: ~74%).[6][7]

Part 3: Applications in Advanced Synthesis
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The true value of 2,6-Difluoro-4-iodopyridine lies in its utility as a versatile synthetic
intermediate. Its structure is primed for sequential, regioselective functionalization. It is widely
used in the synthesis of novel compounds for scientific research, including fluorescent dyes
and potential pharmaceutical agents.[7][9]

The C-I bond is particularly amenable to a host of powerful carbon-carbon and carbon-
heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling.

2,6-Difluoro-4-iodopyridine
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Caption: Synthetic utility of 2,6-Difluoro-4-iodopyridine in cross-coupling.

This versatility allows for the strategic introduction of aryl, alkyl, alkynyl, and amino groups at
the 4-position, making it a cornerstone reagent for building molecular libraries for drug
discovery and developing novel materials.

Part 4: Safety and Handling
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Adherence to safety protocols is non-negotiable. 2,6-Difluoro-4-iodopyridine should be
handled by trained personnel in a well-ventilated chemical fume hood.

GHS Hazard Information

Category Code Description
Pictogram GHSO07 (Exclamation Mark)

Signal Word Warning

Hazard Statements H302 Harmful if swallowed
H315 Causes skin irritation

H319 Causes serious eye irritation

H335 May cause respiratory irritation

Avoid breathing

Precautionary Statements P261 dust/fume/gas/mist/vapors/spr

ay

IF IN EYES: Rinse cautiously

with water for several minutes.
P305+P351+P338 Remove contact lenses, if

present and easy to do.

Continue rinsing

Data sourced from Sigma-Aldrich.

Handling Recommendations:

o Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a
lab coat, and chemical-resistant gloves.

o Storage: Store the compound in a tightly sealed container in a cool, dry, dark place under an
inert atmosphere as recommended.[3]

» Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
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Conclusion

2,6-Difluoro-4-iodopyridine is a high-value, versatile chemical reagent with a well-defined
physicochemical and spectroscopic profile. Its strategic importance stems from the unique
interplay of its structural features, which enables its use in sophisticated synthetic pathways,
particularly those involving metal-catalyzed cross-coupling reactions. A thorough understanding
of its synthesis, reactivity, and handling is essential for any researcher aiming to leverage its
potential in the creation of novel and functional molecules for pharmaceutical, agrochemical,
and materials science applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [2,6-Difluoro-4-iodopyridine CAS number and structure].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3025417#2-6-difluoro-4-iodopyridine-cas-number-
and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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